![molecular formula C17H19ClN2O B4033116 1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B4033116.png)
1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea
Overview
Description
CRAC channel inhibitor 1 is a synthetic organic compound that specifically inhibits the ORAI1 protein component of the calcium release-activated calcium (CRAC) channel . This compound represents a novel chemotype suitable for the development of more refined CRAC channel inhibitors . CRAC channels play a crucial role in calcium signaling, which is essential for various cellular processes, including gene expression and immune responses .
Preparation Methods
The synthetic route for CRAC channel inhibitor 1 involves the reaction of 4-chlorophenyl isocyanate with 1-(4-methylphenyl)propylamine to form the desired urea derivative . The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions, and in the presence of a base like triethylamine . Industrial production methods for this compound have not been extensively documented, but the synthetic route described can be scaled up for larger production.
Chemical Reactions Analysis
CRAC channel inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CRAC channel inhibitor 1 has several scientific research applications:
Mechanism of Action
CRAC channel inhibitor 1 exerts its effects by specifically inhibiting the ORAI1 protein component of the CRAC channel . This inhibition prevents the entry of calcium ions into the cell, thereby modulating calcium-dependent signaling pathways . The compound’s action on CRAC channels helps regulate intracellular calcium levels, which is crucial for various cellular functions, including gene expression and immune responses .
Comparison with Similar Compounds
CRAC channel inhibitor 1 is unique due to its specific inhibition of the ORAI1 protein component of the CRAC channel . Similar compounds include:
1-Phenyl-3-(1-phenylethyl)urea derivatives: These compounds also inhibit CRAC channels by targeting ORAI1 and have been studied for their potential therapeutic applications.
CM4620 (Auxora): Another CRAC channel inhibitor currently in clinical trials for treating acute pancreatitis and other inflammatory diseases.
CRAC channel inhibitor 1 stands out due to its novel chemotype and specific inhibition of ORAI1, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-3-16(13-6-4-12(2)5-7-13)20-17(21)19-15-10-8-14(18)9-11-15/h4-11,16H,3H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBYZUDELOWDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


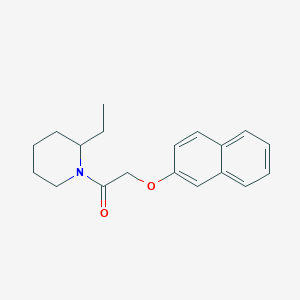

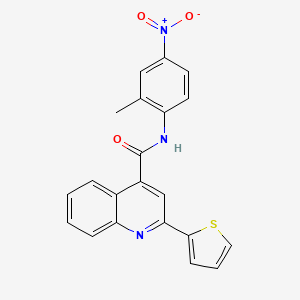
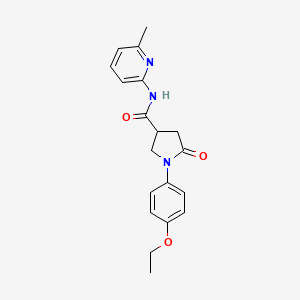
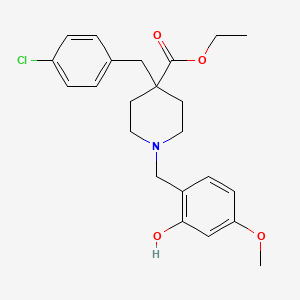
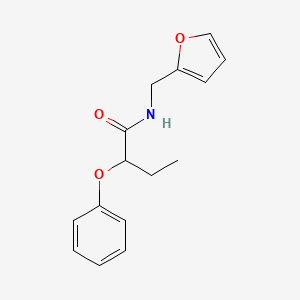
![4-[(5-isobutyl-2-methyl-3-furoyl)amino]butanoic acid](/img/structure/B4033082.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B4033088.png)
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4033093.png)
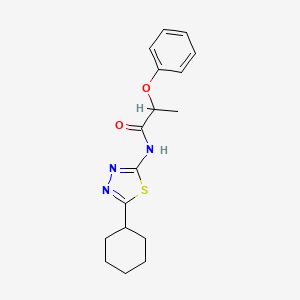
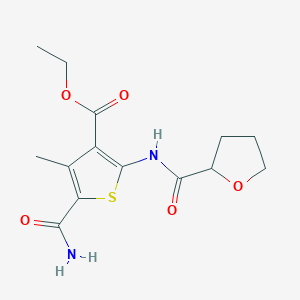
![3-CYCLOPENTYL-N-[2-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE](/img/structure/B4033110.png)
![3-[(4-Chlorobenzyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4033129.png)
